molecular formula C12H12N2O2 B8660138 2-(4-pyrimidin-2-yloxyphenyl)ethanol

2-(4-pyrimidin-2-yloxyphenyl)ethanol

Cat. No.: B8660138
M. Wt: 216.24 g/mol
InChI Key: VZUHINCCQYIUHD-UHFFFAOYSA-N
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Description

2-(4-pyrimidin-2-yloxyphenyl)ethanol is a chemical compound that features a pyrimidine moiety linked to a phenyl group via an ethoxy bridge. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyrimidin-2-yloxyphenyl)ethanol typically involves the reaction of 4-(pyrimidin-2-yloxy)phenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-pyrimidin-2-yloxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-pyrimidin-2-yloxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

2-(4-pyrimidin-2-yloxyphenyl)ethanol can be compared with other pyrimidine-based compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(4-pyrimidin-2-yloxyphenyl)ethanol

InChI

InChI=1S/C12H12N2O2/c15-9-6-10-2-4-11(5-3-10)16-12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2

InChI Key

VZUHINCCQYIUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2-hydroxyethyl)phenol (950 mg, 6.88 mmol) in DMF (15 mL) was added 2-chloropyrimidine (750 mg, 6.55 mmol) and K2CO3 (1086 mg, 7.86 mmol). The mixture was heated at 110° C. overnight. Purification via reverse phase flash chromatography then afforded the title compound (1.3 g, 6.01 mmol, 92% yield). LCMS: rt=1.85 min, [M+H+]=218
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
1086 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

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